molecular formula C12H15NO B13208839 5-methoxy-3-propyl-1H-indole

5-methoxy-3-propyl-1H-indole

Cat. No.: B13208839
M. Wt: 189.25 g/mol
InChI Key: VTLVPBNVFYRAFV-UHFFFAOYSA-N
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Description

5-Methoxy-3-propyl-1H-indole is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and synthetic drugs. The indole nucleus is known for its aromatic properties and biological activities, making it a valuable scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-3-propyl-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring . Another method includes the use of hypervalent iodine reagents to facilitate the formation of the indole structure from styrenes .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-3-propyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Methoxy-3-propyl-1H-indole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methoxy-3-propyl-1H-indole involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Uniqueness: 5-Methoxy-3-propyl-1H-indole is unique due to the presence of both the methoxy and propyl groups, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

5-methoxy-3-propyl-1H-indole

InChI

InChI=1S/C12H15NO/c1-3-4-9-8-13-12-6-5-10(14-2)7-11(9)12/h5-8,13H,3-4H2,1-2H3

InChI Key

VTLVPBNVFYRAFV-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CNC2=C1C=C(C=C2)OC

Origin of Product

United States

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